2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-methylbenzoate
Overview
Description
2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-methylbenzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This compound, in particular, is characterized by its complex structure, which includes both phenyl and methylphenyl groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-(4-methylphenyl)-2-oxo-1-phenylethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-methylbenzoate can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 4-methylbenzoic acid and 2-(4-methylphenyl)-2-oxo-1-phenylethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-methylbenzoate is primarily based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis in biological systems, releasing the active components that can interact with various molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzoate: Similar ester structure but lacks the phenyl and oxo groups.
Phenyl benzoate: Similar ester structure but lacks the methyl groups.
4-methoxyphenyl benzoate: Similar ester structure with a methoxy group instead of a methyl group.
Uniqueness
2-(4-methylphenyl)-2-oxo-1-phenylethyl 4-methylbenzoate is unique due to its combination of phenyl, methylphenyl, and oxo groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-16-8-12-18(13-9-16)21(24)22(19-6-4-3-5-7-19)26-23(25)20-14-10-17(2)11-15-20/h3-15,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLADLYAIILOQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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